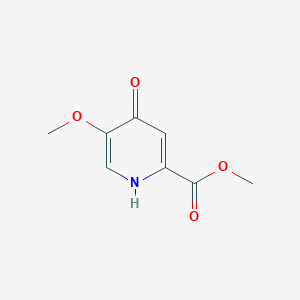![molecular formula C19H17NO3 B14503647 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol CAS No. 63713-72-4](/img/structure/B14503647.png)
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is a complex organic compound that features both phenolic and pyridinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-pyridylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenol
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl sodium sulfate
Uniqueness
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .
Propiedades
Número CAS |
63713-72-4 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H17NO3/c1-23-18-12-14(7-10-17(18)22)19(16-4-2-3-11-20-16)13-5-8-15(21)9-6-13/h2-12,19,21-22H,1H3 |
Clave InChI |
ISRBSJNIXFNNKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
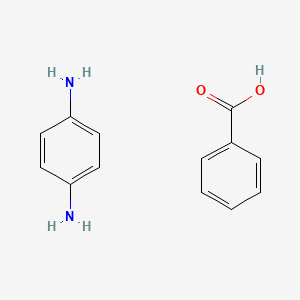
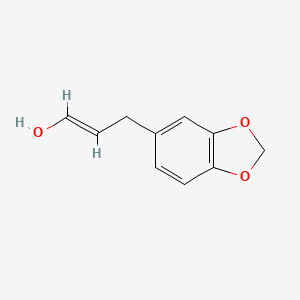
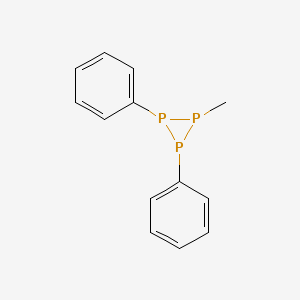
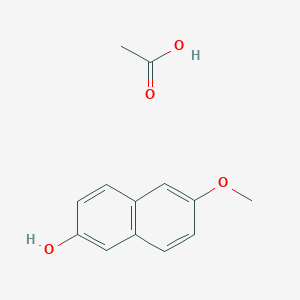
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)

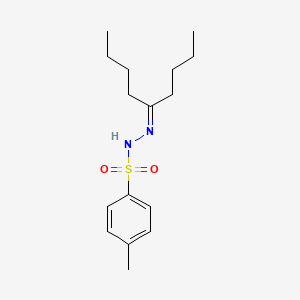


![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
